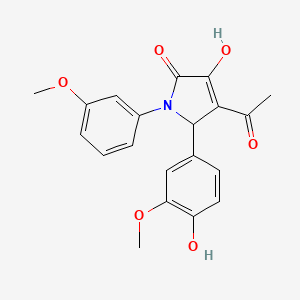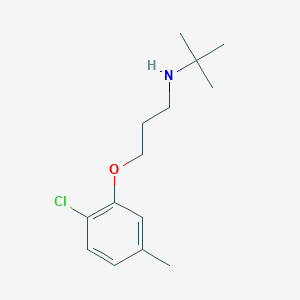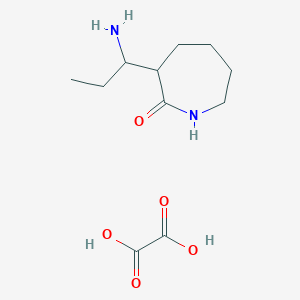![molecular formula C20H33NO2 B4983272 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide](/img/structure/B4983272.png)
4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide, also known as GW501516, is a synthetic drug that has gained significant attention in the scientific community due to its potential applications in various fields. GW501516 is a PPARδ receptor agonist that has been shown to have beneficial effects on metabolism, endurance, and muscle growth.
Wirkmechanismus
4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide works by activating the PPARδ receptor, which plays a key role in regulating metabolism and energy expenditure. Activation of the PPARδ receptor leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. This results in improved metabolic function and increased endurance.
Biochemical and Physiological Effects:
4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide has been shown to have a number of beneficial biochemical and physiological effects. It has been shown to increase endurance and improve muscle growth, as well as improve lipid metabolism and insulin sensitivity. In addition, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide has been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide has a number of advantages for lab experiments. It is relatively easy to synthesize and has a high degree of purity. In addition, it has been extensively studied and its effects are well-characterized. However, there are also some limitations to using 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide in lab experiments. It is a synthetic drug and may not accurately reflect the effects of natural compounds. In addition, there is limited information on the long-term effects of 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide.
Zukünftige Richtungen
There are a number of future directions for research on 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide. One area of interest is the potential use of 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide in the treatment of various diseases, including diabetes, obesity, and cardiovascular disease. Another area of interest is the development of new PPARδ receptor agonists with improved efficacy and safety profiles. Finally, further research is needed to fully understand the long-term effects of 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide and its potential risks and benefits.
Synthesemethoden
4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide is synthesized through a multistep process that involves the reaction of 2,4-dimethylphenol with tert-butyl bromoacetate to produce 2,4-bis(1,1-dimethylpropyl)phenoxyacetic acid. This acid is then converted to the corresponding acid chloride, which is reacted with 1,4-butanediamine to produce 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide.
Wissenschaftliche Forschungsanwendungen
4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide has been extensively studied for its potential applications in various fields. It has been shown to have beneficial effects on metabolism, endurance, and muscle growth. In addition, 4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butanamide has been investigated for its potential use in the treatment of various diseases, including diabetes, obesity, and cardiovascular disease.
Eigenschaften
IUPAC Name |
4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO2/c1-7-19(3,4)15-11-12-17(23-13-9-10-18(21)22)16(14-15)20(5,6)8-2/h11-12,14H,7-10,13H2,1-6H3,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAVNHIWMFQUQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)N)C(C)(C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-fluoro-4-(hexyloxy)phenyl]-5-heptylpyridine](/img/structure/B4983194.png)
![ethyl 2-methyl-4-(5-nitro-2-furyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4983204.png)


![methyl 2-[(2-methoxybenzoyl)amino]-4-methyl-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B4983219.png)
![N-{2-[(1S*,2S*,4S*)-bicyclo[2.2.1]hept-5-en-2-yl]ethyl}-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4983227.png)
![1-[3-(3-isopropylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B4983232.png)

![5-(4-bromophenyl)-N-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4983242.png)
![1-methyl-4-{4-[2-(phenylthio)ethoxy]benzoyl}piperazine](/img/structure/B4983243.png)



![ethyl (2,6-dichloro-4-{[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B4983289.png)